molecular formula C13H24O2 B091539 10-Undecen-1-yl acetate CAS No. 112-19-6

10-Undecen-1-yl acetate

Cat. No. B091539
CAS RN: 112-19-6
M. Wt: 212.33 g/mol
InChI Key: VCVAXEYHJAFRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Undecen-1-yl acetate is a chemical compound that is derived from 10-undecenoic acid and its derivatives. It is a molecule of interest due to its applications in various fields such as medicine, perfumery, cosmetics, and the chemical industry. The compound is also relevant in the synthesis of pheromones for agricultural pest management .

Synthesis Analysis

The synthesis of 10-undecen-1-yl acetate and related compounds can be achieved through various chemical reactions. One method involves the electrochemical polymerization of 10-undecenoic acid, which results in a mixture of dimeric, oligomeric, and polymeric products . Another approach utilizes the Wittig reaction to derive pheromones from 10-undecenoic acid, which is an inexpensive source for such syntheses . Additionally, ozonolysis of undecylenic acid derivatives has been employed in one-pot procedures to create acyclic α,ω-bifunctional compounds, which are precursors to 10-undecen-1-yl acetate .

Molecular Structure Analysis

The molecular structure of 10-undecen-1-yl acetate is characterized by a long alkyl chain with a terminal double bond and an ester functional group. The synthesis of novel compounds from 10-undecenoic acid hydrazide has been reported, which includes the formation of thiazolidin-4-ones and thiazan-4-one derivatives, indicating the versatility of the undecenoic acid backbone in creating various molecular structures .

Chemical Reactions Analysis

10-Undecen-1-yl acetate can be synthesized through different chemical reactions, including acetalization reactions with glycol to produce glycol acetals, which have applications in flavoring and fragrance industries . The compound can also be incorporated into copolymers, as demonstrated by the copolymerization of ethylene and 10-undecen-1-ol using a metallocene catalyst, resulting in nanocomposites with enhanced structural stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10-undecen-1-yl acetate and its derivatives are influenced by the functional groups present in the molecule. For instance, the solubilizing power of sodium salts derived from methyl 11-aryl-9-undecenoates has been studied, showing excellent solubilization capabilities for certain compounds . In the context of pheromones, the stability and attractiveness of lures containing acetate derivatives have been evaluated, with findings indicating that some formulations maintain their attractiveness even after extended exposure in the field .

Scientific Research Applications

Flavor Enhancement and Smoking Quality Improvement

  • Bian Rui-Fang et al. (2005) synthesized 10-undecenal glycol acetal from 10-undecenal and glycol, demonstrating its application in cigarettes for flavor enhancement and reduced smoke irritation, improving smoking quality (Bian Rui-Fang et al., 2005).

Insect Pheromone Synthesis

  • L. Gânscă and I. Oprean (2002) described a practical synthesis of Z-10-dodecen-1-yl acetate, a component of some lepidopteran insect sex pheromones (L. Gânscă & I. Oprean, 2002).

Catalysis and Synthesis Methods

  • Xu Zhao-hui (2011) investigated the synthesis of 10-undecenal glycol acetal using vitamin C as a catalyst, optimizing reaction conditions for better yield (Xu Zhao-hui, 2011).

Modification of Macromolecular Organization

  • Pierre Piluso et al. (2018) explored the impact of 10-undecenal PVA acetalization on the macromolecular organization and viscosity of aqueous solutions, significantly modifying polymer-polymer interactions and enhancing solution viscosity (Pierre Piluso et al., 2018).

Anti-Inflammatory Properties

  • N. Ercoli, Juan Arbona, and Esther Tabernero (1971) studied 10-undecen-1-yl-thiopseudourea iodide for its anti-infective and considerable antiphlogistic actions in experimental arthritis and burns (N. Ercoli et al., 1971).

Solubility and Micellar Behavior

  • Gyoujin Cho and D. Glatzhofer (1987) examined the solubilization behavior of m-chlorophenol by polymeric and copolymeric surfactants derived from 10-undecen-1-yl sulfate micelle, revealing the surfactants' ability to form micelles and enhance solubility (Gyoujin Cho & D. Glatzhofer, 1987).

Safety And Hazards

10-Undecen-1-yl acetate is combustible . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

10-Undecen-1-yl acetate is currently used as a flavoring ingredient in the food industry and in the production of perfumes and cosmetics . Its future directions could include further exploration of its potential uses in these and other industries, as well as continued research into its properties and safety.

properties

IUPAC Name

undec-10-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVAXEYHJAFRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861737
Record name 10-Undecen-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a rose odour
Record name 10-Undecenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg
Record name 10-Undecenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in most organic solvents, 1 ml in 2 ml 80% alcohol (in ethanol)
Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.876-0.880
Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

10-Undecen-1-yl acetate

CAS RN

112-19-6
Record name 10-Undecen-1-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Undecen-1-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Undecen-1-ol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10-Undecen-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-10-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-UNDECEN-1-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DOE964C4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-Undecenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Undecen-1-yl acetate
Reactant of Route 2
Reactant of Route 2
10-Undecen-1-yl acetate
Reactant of Route 3
Reactant of Route 3
10-Undecen-1-yl acetate
Reactant of Route 4
Reactant of Route 4
10-Undecen-1-yl acetate
Reactant of Route 5
Reactant of Route 5
10-Undecen-1-yl acetate
Reactant of Route 6
Reactant of Route 6
10-Undecen-1-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.